molecular formula C19H21N3O3 B2375593 1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891099-20-0

1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2375593
CAS No.: 891099-20-0
M. Wt: 339.395
InChI Key: OGPBRFHYEISUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea” is a complex organic molecule that contains several functional groups, including a benzyl group, a methoxyphenyl group, a pyrrolidinone ring, and a urea linkage . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, which is a five-membered ring containing a nitrogen atom and a carbonyl group . The benzyl and methoxyphenyl groups would be attached to the nitrogen atom of the pyrrolidinone ring, and the urea group would be attached to the carbonyl carbon .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrolidinone ring, for example, could undergo reactions at the carbonyl group . The benzyl and methoxyphenyl groups could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar urea group and the nonpolar benzyl and methoxyphenyl groups could affect its solubility properties .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, as part of the broader family of urea derivatives, has been studied for its potential as an enzyme inhibitor and its anticancer activities. For instance, pyridylthiazole-based ureas, which include structurally similar compounds, have shown potent inhibition against Rho associated protein kinases (ROCK1 and 2), indicating potential applications in cancer treatment through the suppression of ROCK substrate phosphorylation in human lung cancer cells (Pireddu et al., 2012). Additionally, other urea derivatives have demonstrated significant enzyme inhibition properties and effects on cancer cell lines, suggesting their potential for developing new anticancer therapies (Mustafa, Perveen, & Khan, 2014).

Molecular Interaction and Biological Evaluation

Research on the interaction of urea derivatives with biological molecules and their overall biological evaluation further emphasizes the versatility of these compounds in scientific applications. For example, the study of the interaction of Schiff bases containing N2O2 donor atoms with DNA highlights the potential of urea derivatives in understanding molecular interactions and developing targeted therapies (Ajloo et al., 2015). Moreover, novel urea and bis-urea primaquine derivatives with specific substituents have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, showcasing the therapeutic potential of urea derivatives (Perković et al., 2016).

Catalytic Applications in Heterogeneous Media

Urea-functionalized self-assembled molecular prisms have been explored for their catalytic capabilities, particularly in water, which is critical for green chemistry applications. These prisms, decorated with multiple urea moieties, have demonstrated effective catalysis for reactions like Michael and Diels-Alder in an aqueous medium, suggesting a promising avenue for the development of environmentally friendly catalytic processes (Howlader, Das, Zangrando, & Mukherjee, 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withRetinoic acid receptor RXR-alpha and Oxysterols receptor LXR-alpha . These receptors play crucial roles in regulating gene expression, cellular growth, and differentiation.

Mode of Action

It is likely that the compound interacts with its targets through a combination of electrostatic interactions, hydrogen bonding, and van der waals forces . The presence of the methoxyphenyl and pyrrolidinyl groups may enhance the compound’s binding affinity to its targets.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety profile .

Properties

IUPAC Name

1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-9-7-16(8-10-17)22-13-15(11-18(22)23)21-19(24)20-12-14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPBRFHYEISUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.